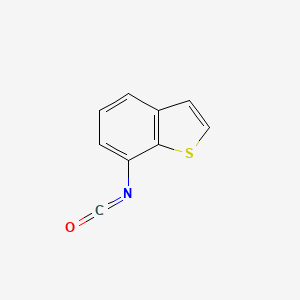
3-Bromoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoprop-2-enamide is an organic compound with the molecular formula C3H4BrNO It is characterized by the presence of a bromine atom attached to a prop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromoprop-2-enamide can be synthesized through the electrophilic activation of amides. A notable method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the dehydrogenation of amides to enamides. This process can be adapted for large-scale production by optimizing reaction conditions and using suitable catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in S_N2 reactions with reactive alkyl halides to form iminium salts.
Hydrolysis: The iminium salts formed can be hydrolyzed back into the carbonyl compounds.
Michael Addition: Enamines derived from this compound can add to α, β-unsaturated carbonyl compounds in a Michael-like process.
Common Reagents and Conditions:
Reagents: Lithium hexamethyldisilazide (LiHMDS), triflic anhydride, alkyl halides, secondary amines.
Conditions: The reactions typically require weakly acidic to neutral pH conditions and may involve catalysts such as palladium or ruthenium.
Major Products:
Iminium Salts: Formed through nucleophilic substitution.
Carbonyl Compounds: Resulting from the hydrolysis of iminium salts.
Michael Adducts: Formed through the Michael addition process.
Aplicaciones Científicas De Investigación
3-Bromoprop-2-enamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromoprop-2-enamide involves nucleophilic addition reactions. The compound reacts with primary and secondary amines to form imines and enamines, respectively . These reactions are typical examples of nucleophilic addition, where water is eliminated from the initially formed tetrahedral intermediate, resulting in the formation of a new double bond .
Comparación Con Compuestos Similares
Propargyl Bromide (3-Bromo-prop-1-yne): An organic compound with a similar bromine substituent on a propyne structure.
Allyl Bromide (3-Bromopropene): Another halogenated organic compound used in similar applications.
Uniqueness: 3-Bromoprop-2-enamide is unique due to its ability to form stable enamines and imines, which are valuable intermediates in organic synthesis. Its reactivity and versatility make it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C3H4BrNO |
|---|---|
Peso molecular |
149.97 g/mol |
Nombre IUPAC |
(E)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ |
Clave InChI |
OSXBAMSLLBEUGB-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/Br)\C(=O)N |
SMILES canónico |
C(=CBr)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)










